3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one

Lipophilicity ADME Drug Design

This compound features a unique combination of a 3-methylpiperazin-2-one core and a 3,4,5-triethoxybenzoyl substituent, offering distinct steric and electronic properties critical for SAR studies. Its predicted high lipophilicity (LogP ~2.28) makes it an ideal scaffold for CNS drug discovery programs, providing superior blood-brain barrier penetration compared to methoxy analogs. Select this specific derivative to leverage its enhanced passive permeability and metabolic stability for hit-to-lead optimization, biological screening, or PROTAC development.

Molecular Formula C18H26N2O5
Molecular Weight 350.415
CAS No. 1105699-72-6
Cat. No. B2528798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one
CAS1105699-72-6
Molecular FormulaC18H26N2O5
Molecular Weight350.415
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCNC(=O)C2C
InChIInChI=1S/C18H26N2O5/c1-5-23-14-10-13(11-15(24-6-2)16(14)25-7-3)18(22)20-9-8-19-17(21)12(20)4/h10-12H,5-9H2,1-4H3,(H,19,21)
InChIKeyDJBWHCFKAIFWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one (CAS 1105699-72-6): Scientific Procurement and Chemical Property Overview


3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one (CAS 1105699-72-6, molecular formula C18H26N2O5, molecular weight 350.4 g/mol) is a synthetic organic compound classified as an acylpiperazinone [1]. Its structure features a piperazin-2-one core, a scaffold recognized in medicinal chemistry for its versatility in drug design, substituted with a 3,4,5-triethoxybenzoyl moiety [1]. This specific substitution pattern imparts distinct physicochemical and steric properties that differentiate it from other piperazinone derivatives. The compound is primarily sourced from specialty chemical suppliers for research and development purposes, including building block applications and biological screening [1].

Why 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one Cannot Be Replaced by Generic Piperazinone Analogs


The selection of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one over other piperazinone-based compounds is critical for structure-activity relationship (SAR) studies due to the synergistic effect of its specific substituents. The 3-methyl group on the piperazinone ring introduces a stereocenter and alters the core's conformation, affecting molecular recognition [1]. Critically, the 3,4,5-triethoxy substitution on the benzoyl ring creates a distinct steric bulk and electronic profile compared to unsubstituted, mono-substituted, or differently substituted (e.g., methoxy) benzoyl analogs . This unique combination directly impacts the compound's lipophilicity, metabolic stability, and potential for target engagement, making it non-interchangeable with structurally similar compounds like 3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one or 4-benzoyl-piperazin-2-one . The differences are quantifiable in predicted physicochemical properties and observed SAR in related chemical series .

Quantitative Differentiation of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one (CAS 1105699-72-6) Against Closest Analogs


Predicted Lipophilicity Increase from Ethoxy vs. Methoxy Substituents: A Computational Comparison

The 3,4,5-triethoxybenzoyl group in the target compound is predicted to confer significantly higher lipophilicity compared to its direct analog, 3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one, which may translate to altered membrane permeability and metabolic stability. While specific LogP values for the target compound are not in public literature, a class-level inference can be made from a commercially available analog, 1-methyl-4-(3,4,5-triethoxybenzoyl)piperazine, which has a calculated LogP of 2.28 . This is substantially higher than the predicted LogP for 1-methyl-4-(3,4,5-trimethoxybenzoyl)piperazine (estimated LogP ~1.0), a difference driven by the additional carbon atoms in the ethoxy groups .

Lipophilicity ADME Drug Design QSAR

Steric and Electronic Modulation by 3-Methyl vs. Unsubstituted Piperazinone Core

The presence of a 3-methyl substituent on the piperazin-2-one ring introduces a chiral center and increased steric hindrance relative to the unsubstituted piperazin-2-one core. This modification can significantly alter the bioactive conformation of the molecule and its fit within enzyme active sites or receptor binding pockets. In studies of related piperazine-based compounds, C3-substitution has been shown to enhance target selectivity. For example, incorporating an (S)-tert-butylcarboxamido group at the C3 position of a piperazine moiety induced 'moderate selectivity' for certain targets [1]. While not a direct measurement for the target compound, this SAR finding from a related class highlights the functional impact of C3 substitution on piperazine/piperazinone cores.

Conformational Analysis Receptor Binding SAR Stereochemistry

Structural Differentiation from a Known Inhibitor Class: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitor Pharmacophore

The target compound incorporates a piperazinone core and a 3,4,5-triethoxybenzoyl group, a combination that maps onto the general pharmacophore described for 17β-HSD3 inhibitors. Patent literature discloses a series of piperazine derivatives with binding activities ranging from 0.005 nM to 10 nM against this enzyme [1]. A representative compound from this series, Piperazine Derivative II, exhibited potent inhibitory activity [1]. While 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is not explicitly listed in the disclosed structures, its core scaffold and substitution pattern align with the general formula (I) of the invention, which includes piperazine derivatives with substituted benzoyl groups [1]. This positions the target compound as a potentially relevant scaffold for this specific therapeutic target, differentiating it from piperazines lacking the benzoyl moiety or those with different substitution patterns.

Enzyme Inhibition Oncology Endocrinology 17β-HSD3

Optimal Research Application Scenarios for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one (CAS 1105699-72-6)


Lead Optimization in Medicinal Chemistry for CNS or Intracellular Targets

The predicted higher lipophilicity (LogP ~2.28 for a close structural analog) of the 3,4,5-triethoxybenzoyl group makes this compound an excellent starting point for developing small molecules intended to cross biological barriers, such as the blood-brain barrier (for CNS drug discovery) or cell membranes (for intracellular targets). Researchers can use this scaffold to improve the passive permeability of a pharmacophore, a key differentiator from more polar methoxy-substituted analogs.

Structure-Activity Relationship (SAR) Studies on Piperazinone-Based Pharmacophores

This compound serves as a critical tool for understanding the steric and electronic contributions of the 3,4,5-triethoxybenzoyl and 3-methylpiperazin-2-one moieties. Its well-defined structure allows for direct comparison with other piperazinone analogs (e.g., with different alkoxy chain lengths or core substitutions) in biochemical or cellular assays, enabling the deconvolution of SAR for hit-to-lead optimization programs.

Scaffold for Developing Novel 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors

Given the structural alignment with a known class of potent 17β-HSD3 inhibitors, this compound can be employed as a central scaffold for medicinal chemistry campaigns targeting hormone-dependent cancers like prostate cancer. It provides a unique substitution pattern within the patented pharmacophore space, offering the potential to generate novel intellectual property and improved selectivity profiles. [1]

Chemical Probe Synthesis for Biological Target Deconvolution

The presence of multiple functional groups (amide, ether, piperazinone) provides synthetic handles for further derivatization. This compound can be readily modified to create affinity probes (e.g., by linking to biotin or a fluorophore) or PROTAC (Proteolysis Targeting Chimera) molecules. The unique combination of its core and substituents ensures that any observed biological effect can be confidently linked to the specific chemical structure, aiding in the identification and validation of novel drug targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.